molecular formula C6H4F2N2O2 B1591962 2,6-Difluoro-3-nitroaniline CAS No. 25892-09-5

2,6-Difluoro-3-nitroaniline

Cat. No.: B1591962
CAS No.: 25892-09-5
M. Wt: 174.1 g/mol
InChI Key: NNPVREQNMNPOAK-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-nitroaniline is an organic compound with the molecular formula C6H4F2N2O2 It is a derivative of aniline, where two fluorine atoms are substituted at the 2nd and 6th positions, and a nitro group is substituted at the 3rd position on the benzene ring

Scientific Research Applications

2,6-Difluoro-3-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

2,6-Difluoro-3-nitroaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Difluoro-3-nitroaniline can be synthesized through several methods. One common approach involves the nitration of 2,6-difluoroaniline. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 3rd position of the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include iron powder and hydrochloric acid, or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution reactions may use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Reduction: The major product of the reduction reaction is 2,6-difluoro-3-phenylenediamine.

    Substitution: Depending on the nucleophile used, various substituted aniline derivatives can be formed.

Mechanism of Action

The mechanism of action of 2,6-difluoro-3-nitroaniline and its derivatives depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and influence its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-6-nitroaniline
  • 2,5-Difluoro-4-nitroaniline
  • 2,3-Difluoro-6-nitroaniline

Uniqueness

2,6-Difluoro-3-nitroaniline is unique due to the specific positioning of the fluorine and nitro groups, which impart distinct chemical properties. The presence of fluorine atoms at the 2nd and 6th positions enhances the compound’s stability and influences its reactivity compared to other difluoronitroaniline isomers.

Properties

IUPAC Name

2,6-difluoro-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPVREQNMNPOAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617735
Record name 2,6-Difluoro-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25892-09-5
Record name 2,6-Difluoro-3-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25892-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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